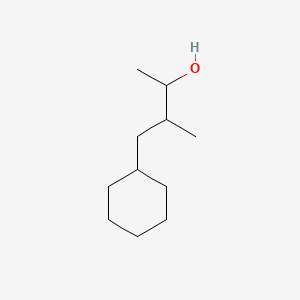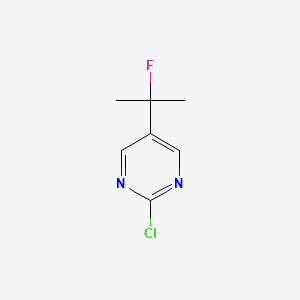
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 2 and a fluoropropyl group at position 5 of the pyrimidine ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the fluoropropyl group. One common method involves the reaction of 2-chloropyrimidine with 2-fluoropropane in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The fluoropropyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic solvents such as DMF or CH₃CN.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of fluorinated alcohols or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, and in material sciences for the development of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chlorine and fluoropropyl groups enhances its binding affinity and specificity towards certain enzymes. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, leading to the inhibition of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but lacks the fluoropropyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at position 4.
2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a fluoropropyl group.
Uniqueness
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, making it more suitable for applications in medicinal chemistry and agrochemicals. Additionally, the combination of chlorine and fluorine atoms in the structure provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C7H8ClFN2 |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
2-chloro-5-(2-fluoropropan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-6(8)11-4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JOUSGHUJOOBYBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=C(N=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
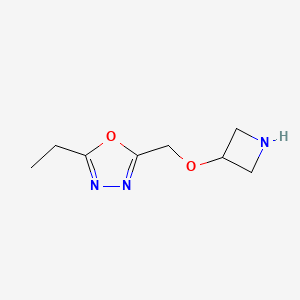
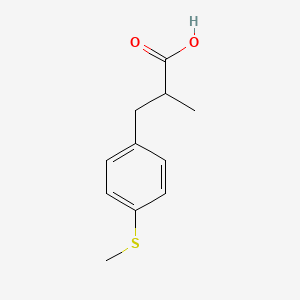
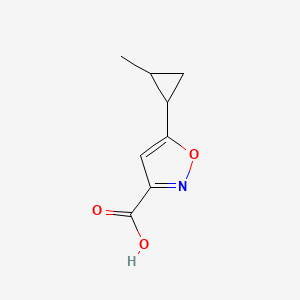
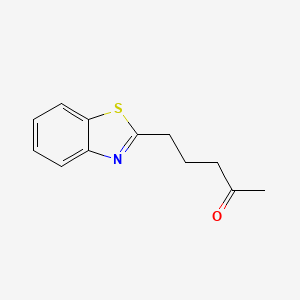

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
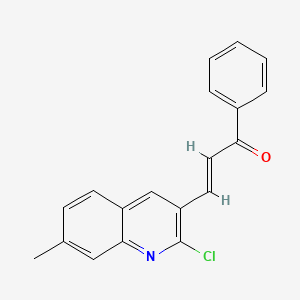
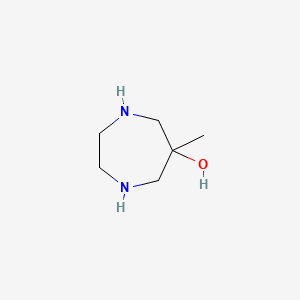
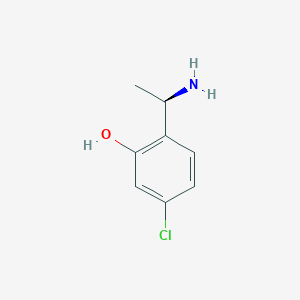
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

